molecular formula C19H30O2 B146430 Methyl stearidonate CAS No. 73097-00-4

Methyl stearidonate

Cat. No. B146430
CAS RN: 73097-00-4
M. Wt: 290.4 g/mol
InChI Key: BIRKCHKCDPCDEG-GJDCDIHCSA-N
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Description

Stearidonic acid methyl ester is a derivative of stearidonic acid, a polyunsaturated omega-3 fatty acid. It is known for its potential health benefits and is often used in dietary supplements and functional foods. Stearidonic acid is naturally found in certain plant oils, such as blackcurrant seed oil and echium oil, and is a precursor to eicosapentaenoic acid, an important fatty acid for human health .

Scientific Research Applications

Stearidonic acid methyl ester has a wide range of applications in scientific research:

Mechanism of Action

Stearidonic acid methyl ester exerts its effects primarily through its conversion to eicosapentaenoic acid in the body. This conversion involves the enzyme delta-6-desaturase, which removes hydrogen atoms from stearidonic acid. Eicosapentaenoic acid is known to modulate inflammatory pathways and reduce the production of pro-inflammatory eicosanoids .

Similar Compounds:

Uniqueness: Stearidonic acid methyl ester is unique due to its intermediate role in the metabolic pathway from alpha-linolenic acid to eicosapentaenoic acid. It is less prone to oxidation compared to eicosapentaenoic acid and docosahexaenoic acid, making it more stable for use in dietary supplements .

Safety and Hazards

Methyl stearidonate should be handled with care to avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. Avoid formation of dust and aerosols .

Biochemical Analysis

Biochemical Properties

Methyl stearidonate is known to have antibacterial activity against Staphylococcus aureus, S. epidermidis, Salmonella typhimurium, and Proteus vulgaris . The exact enzymes, proteins, and other biomolecules it interacts with are not well-studied yet. Its biochemical properties suggest that it may interact with various enzymes and proteins involved in lipid metabolism and antibacterial defense mechanisms.

Cellular Effects

Given its antibacterial properties, it can be hypothesized that it may influence cell function by interacting with bacterial cells and inhibiting their growth

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of stearidonic acid methyl ester typically involves the esterification of stearidonic acid with methanol. This can be achieved through acid-catalyzed reactions using reagents such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of stearidonic acid methyl ester often involves the transesterification of oils rich in stearidonic acid, such as modified soybean oil. The process includes the hydrolysis of the oil to release free fatty acids, followed by esterification with methanol. Enzymatic methods using lipases can also be employed to enhance the efficiency and selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions: Stearidonic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

properties

IUPAC Name

methyl (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,7-8,10-11,13-14H,3,6,9,12,15-18H2,1-2H3/b5-4-,8-7-,11-10-,14-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRKCHKCDPCDEG-GJDCDIHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801015995
Record name Methyl stearidonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801015995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73097-00-4
Record name Methyl stearidonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801015995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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